molecular formula C24H23ClN2O6S B5080878 N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide

Cat. No.: B5080878
M. Wt: 503.0 g/mol
InChI Key: TWEODZUMVQTJIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl, sulfonyl, methoxy, chloro, and 1,4-benzodioxin groups each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the benzyl group could undergo oxidation or reduction reactions . The sulfonyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl and methoxy groups and the nonpolar benzyl and 1,4-benzodioxin groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O6S/c1-31-21-10-8-19(14-20(21)25)34(29,30)27(15-17-5-3-2-4-6-17)16-24(28)26-18-7-9-22-23(13-18)33-12-11-32-22/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEODZUMVQTJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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